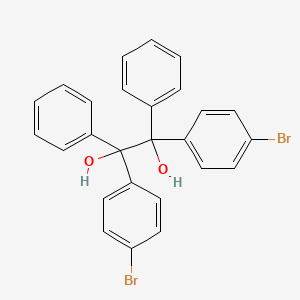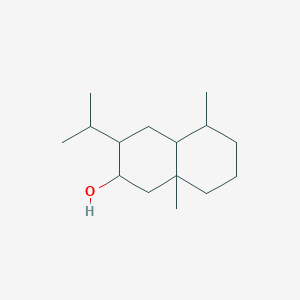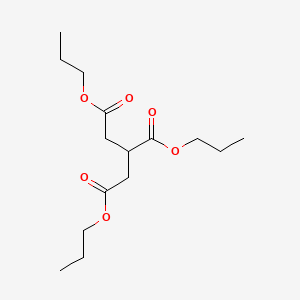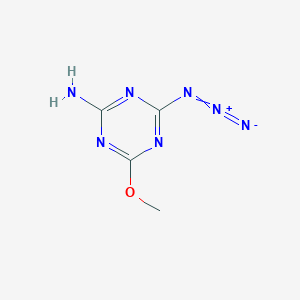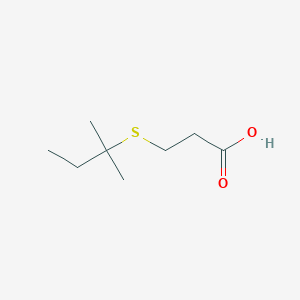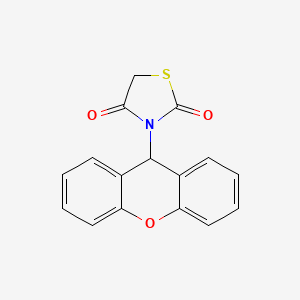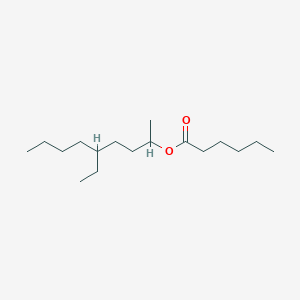
2-(1-Naphthalen-2-ylethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthalen-2-ylethylamino)ethanol is an organic compound with the molecular formula C14H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalen-2-ylethylamino)ethanol typically involves the reaction of 2-naphthyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Naphthalen-2-ylethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce naphthyl hydrocarbons .
Aplicaciones Científicas De Investigación
2-(1-Naphthalen-2-ylethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthalen-2-ylethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: Similar structure but lacks the amino group.
1-Naphthalenemethanol: Similar structure but with the hydroxyl group on a different position.
Naphthalene-2-ethanol: Similar structure but lacks the amino group
Uniqueness
2-(1-Naphthalen-2-ylethylamino)ethanol is unique due to the presence of both amino and alcohol functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Propiedades
Número CAS |
6323-54-2 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(1-naphthalen-2-ylethylamino)ethanol |
InChI |
InChI=1S/C14H17NO/c1-11(15-8-9-16)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3 |
Clave InChI |
NOQIKKRTEGNJJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
